5-Methoxy-1-naphthonitrile
Description
5-Methoxy-1-naphthonitrile is a naphthalene derivative featuring a methoxy (-OCH₃) substituent at the 5-position and a nitrile (-CN) group at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials. Its structural features, such as electron-withdrawing (nitrile) and electron-donating (methoxy) groups, influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-7H,1H3 |
InChI Key |
IFDIAPORDJTSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CC=C21)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights naphthalene derivatives with structural or functional similarities. Below is a comparative analysis based on substituent effects and toxicological profiles:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Reactivity and Solubility :
- The nitrile group in this compound likely enhances polarity compared to alkyl-substituted naphthalenes (e.g., 1-methylnaphthalene) but reduces solubility in water relative to carboxylic acid derivatives like 1-naphthaleneacetic acid .
- Methoxy groups generally increase solubility in organic solvents, as seen in 1-naphthol-based pesticides .
Toxicological Considerations: Naphthalene derivatives with electron-withdrawing groups (e.g., -CN) may exhibit distinct metabolic pathways. For instance, unsubstituted naphthalene is metabolized to reactive epoxides linked to hemolytic anemia .
Applications :
- Unlike 1-naphthol (used in pesticides) or 1-naphthaleneacetic acid (plant hormone), this compound’s nitrile group suggests utility in cross-coupling reactions or as a building block for heterocycles, though this remains speculative without direct evidence .
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